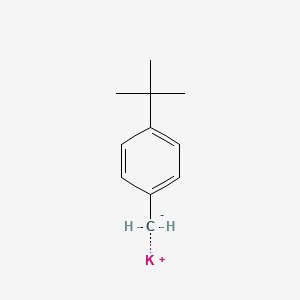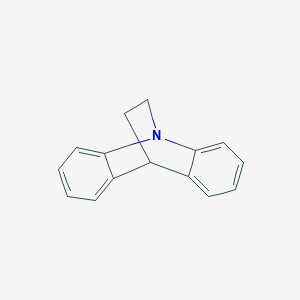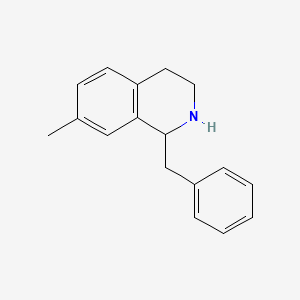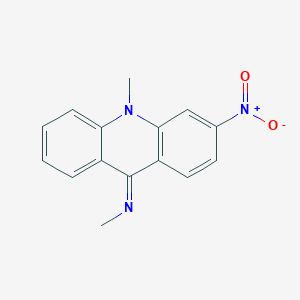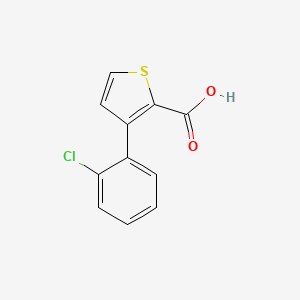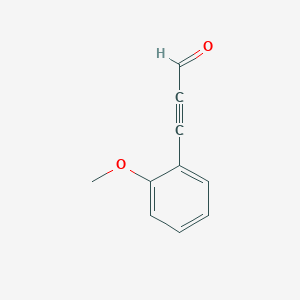
3-(2-Methoxyphenyl)propiolaldehydeE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)propiolaldehydeE is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propiolaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Methoxyphenyl)propiolaldehydeE can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyphenyl)propiolaldehydeE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(2-Methoxyphenyl)propionic acid.
Reduction: 3-(2-Methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenyl)propiolaldehydeE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)propiolaldehydeE involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group may also influence the compound’s overall reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)propiolaldehyde: Similar structure but with the methoxy group in the para position.
3-(2-Methoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2-Methoxyphenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
3-(2-Methoxyphenyl)propiolaldehydeE is unique due to the specific positioning of the methoxy group and the presence of the propiolaldehyde moiety
Eigenschaften
CAS-Nummer |
154884-63-6 |
|---|---|
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)prop-2-ynal |
InChI |
InChI=1S/C10H8O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7-8H,1H3 |
InChI-Schlüssel |
AZGJAWXLPRFFQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C#CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)


